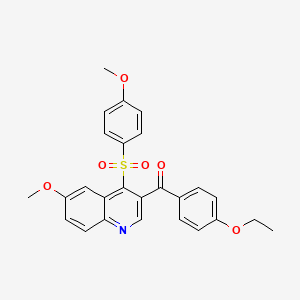
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone, also known as EPMQ, is a synthetic compound that belongs to the quinoline class of organic compounds. EPMQ has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has shown potential applications in the field of medicinal chemistry, particularly in the development of novel anticancer agents. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to bind to the colchicine-binding site of tubulin, which prevents the formation of microtubules and disrupts the normal function of the cytoskeleton. This leads to cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has also been shown to exhibit good pharmacokinetic properties, including good solubility, permeability, and stability. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to accumulate in cancer cells, suggesting that it may have a selective effect on cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is its potential as a selective anticancer agent with low toxicity in normal cells. Another advantage is its good pharmacokinetic properties, which make it a promising candidate for further development. One limitation of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
Future research on (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Further studies could also investigate the mechanism of action of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone to gain a better understanding of its anticancer activity. In addition, future research could explore the potential of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone in combination with other anticancer agents to enhance its efficacy. Finally, future research could investigate the potential applications of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone in other fields, such as anti-inflammatory and anti-infective agents.
Synthesis Methods
The synthesis of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone involves the reaction of 6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinoline-3-carbaldehyde with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been optimized to achieve a high yield and purity of the compound.
properties
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-33-19-7-5-17(6-8-19)25(28)23-16-27-24-14-11-20(32-3)15-22(24)26(23)34(29,30)21-12-9-18(31-2)10-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLWQCPCGDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)
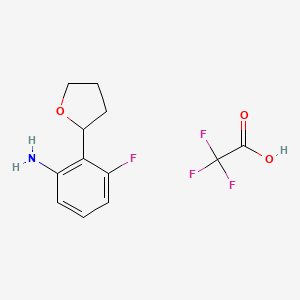
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
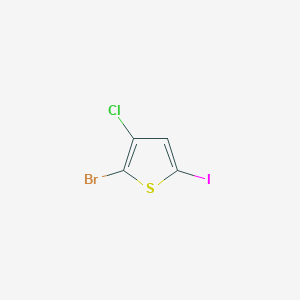
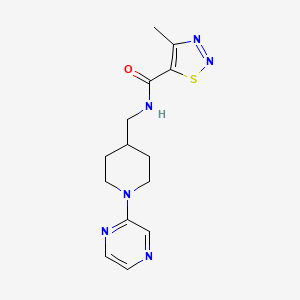
![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
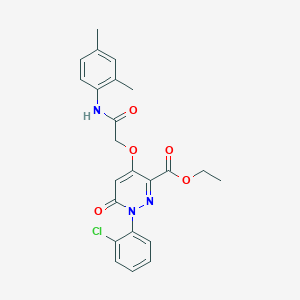
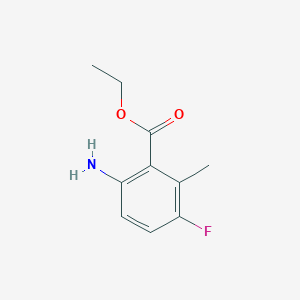
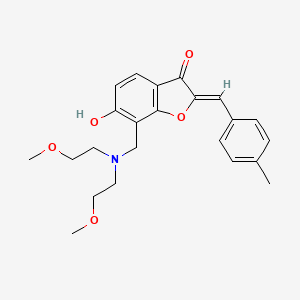
![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)